Structural Scaffold Differentiation vs. Other β-Lactamase Tool Compounds
beta-lactamase-IN-1 is based on a pyrido[2,3-b]pyrazin-3(4H)-one core, which is structurally distinct from other β-lactamase inhibitor tool compounds such as beta-lactamase-IN-2, which features a benzofuran-3(2H)-one scaffold [1]. This core scaffold difference dictates the subsequent synthetic modifications possible for generating tricyclic nitrogen-containing antibacterials, as described in patent WO2016027249A1 [2].
| Evidence Dimension | Core Chemical Scaffold |
|---|---|
| Target Compound Data | Pyrido[2,3-b]pyrazin-3(4H)-one |
| Comparator Or Baseline | beta-lactamase-IN-2 (benzofuran-3(2H)-one core) |
| Quantified Difference | Qualitative: Distinct heterocyclic core |
| Conditions | Structural analysis based on chemical formula and SMILES |
Why This Matters
The core scaffold determines the compound's synthetic utility and the chemical space accessible for derivatization, making beta-lactamase-IN-1 the required precursor for the specific tricyclic series disclosed in WO2016027249A1.
- [1] TargetMol. β-Lactamase-IN-2 Datasheet. Cat No.: T35427. View Source
- [2] Widdowson KL. Tricyclic nitrogen containing compounds for treating neisseria gonorrhoea infection. WO2016027249A1, 2016. View Source
